![molecular formula C13H17Cl2NO2 B14625238 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene CAS No. 58877-09-1](/img/structure/B14625238.png)
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of a benzene ring substituted with a chloro group and an alkoxy group containing a nitroso functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. The subsequent steps involve the introduction of the alkoxy group and the nitroso functional group. One common synthetic route is as follows:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form chlorobenzene.
Formation of Alkoxy Intermediate: Chlorobenzene is reacted with an appropriate alkylating agent, such as 3-chloro-3-ethyl-2-nitrosopentanol, under basic conditions to form the alkoxy intermediate.
Final Product Formation: The alkoxy intermediate is then subjected to further chlorination and nitrosation reactions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The nitroso group can be oxidized to form nitro compounds under specific conditions.
Reduction Reactions: The nitroso group can also be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products with different functional groups replacing the chloro group.
Oxidation Reactions: Nitro derivatives of the original compound.
Reduction Reactions: Amino derivatives of the original compound.
科学的研究の応用
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
- 1-Chloro-4-ethylbenzene
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-2-ethylbenzene
Comparison: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is unique due to the presence of both a nitroso group and an alkoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other chlorobenzenes. The nitroso group, in particular, is known for its ability to form covalent bonds with nucleophiles, making this compound valuable in various chemical and biological applications.
特性
CAS番号 |
58877-09-1 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC名 |
1-chloro-4-(3-chloro-3-ethyl-2-nitrosopentoxy)benzene |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-13(15,4-2)12(16-17)9-18-11-7-5-10(14)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChIキー |
OHTXBLIGJJVAHX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(COC1=CC=C(C=C1)Cl)N=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


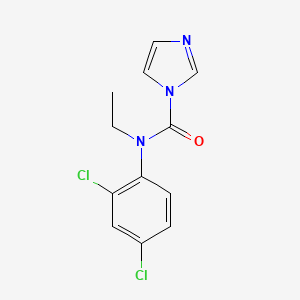
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
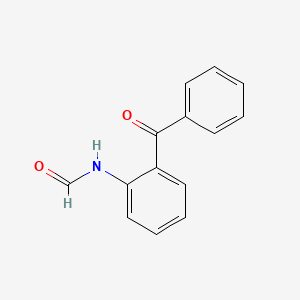
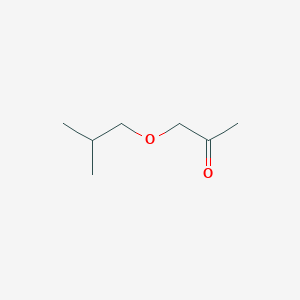

![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
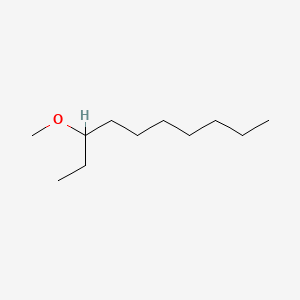
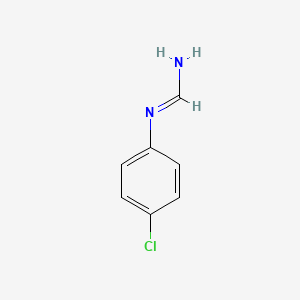
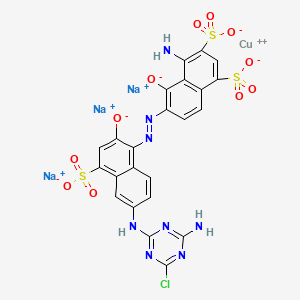
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
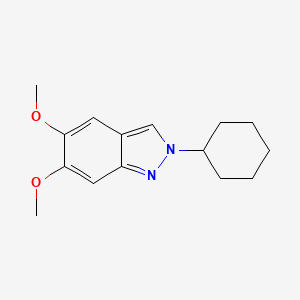
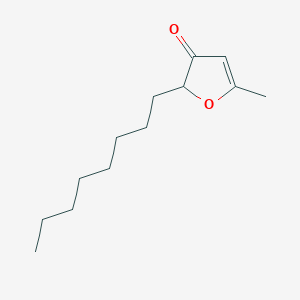
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)
